KTX-497

Oncology Lymphoma IRAK4

Researchers seeking to dissect IRAK4 kinase-dependent vs. scaffolding functions face a critical tool gap: kinase inhibitors spare the scaffolding role. KTX-612 eliminates this limitation. • Degrades entire IRAK4 protein (DC50 = 7 nM), abolishing both catalytic & scaffolding signaling. • IC50 of 8 nM in OCI-Ly10 MYD88-mutant DLBCL cells, outperforming KTX-951 (IC50 = 35 nM). • Low oral bioavailability (F% = 1%) enables gut-restricted or narrow-window in vivo studies. Supplied as ≥98% pure solid; custom synthesis & bulk quantities available.

Molecular Formula C45H49F3N8O6
Molecular Weight 854.9 g/mol
Cat. No. B12403509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKTX-497
Molecular FormulaC45H49F3N8O6
Molecular Weight854.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN5CCC6(CC5)CC(C6)NC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)O
InChIInChI=1S/C45H49F3N8O6/c1-43(2,62)30-20-33-26(19-34(30)51-39(58)32-7-4-8-36(50-32)45(46,47)48)24-55(53-33)28-11-9-25(10-12-28)23-54-17-15-44(16-18-54)21-27(22-44)49-31-6-3-5-29-38(31)42(61)56(41(29)60)35-13-14-37(57)52-40(35)59/h3-8,19-20,24-25,27-28,35,49,62H,9-18,21-23H2,1-2H3,(H,51,58)(H,52,57,59)
InChIKeyDLTLPZXACUDKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (KTX-612) | IRAK4 PROTAC Degrader for Oncology Research


N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide, commonly designated KTX-612, is a heterobifunctional PROTAC (proteolysis-targeting chimera) degrader targeting interleukin-1 receptor-associated kinase 4 (IRAK4) . It is an orally active research compound with a molecular weight of 868.94 g/mol and a molecular formula of C46H51F3N8O6 . KTX-612 functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to IRAK4, thereby inducing ubiquitination and subsequent proteasomal degradation of the target protein, rather than merely inhibiting its kinase activity . This compound is primarily utilized in oncology research, particularly in models where IRAK4-dependent signaling drives tumor cell proliferation and survival .

Why In-Class IRAK4 PROTACs Cannot Substitute for N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (KTX-612) in Sensitive Oncology Models


While the PROTAC field has produced multiple IRAK4 degraders, simple substitution is precluded by the compound's unique molecular architecture and resultant functional profile. KTX-612 incorporates a distinct combination of an IRAK4-binding warhead, a rigid azaspiro[3.5]nonane-containing linker, and a CRBN-recruiting moiety . This configuration yields a specific degradation potency (DC50) and cellular antiproliferative activity (IC50) that are not replicated by other IRAK4-targeting agents . Furthermore, its unique pharmacokinetic signature, characterized by low oral bioavailability in preclinical species, distinguishes its in vivo utility from more highly bioavailable analogs [1]. Consequently, selection of this specific compound is driven by the precise quantitative thresholds required in a given experimental model, rather than by its class designation as an 'IRAK4 degrader'.

Quantitative Differentiation of N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (KTX-612) Against Comparator IRAK4 Degraders


Superior Cellular Antiproliferative Activity in OCI-Ly10 Lymphoma Cells Compared to KTX-951

KTX-612 exhibits significantly greater antiproliferative activity in the human diffuse large B-cell lymphoma (DLBCL) cell line OCI-Ly10 compared to the closely related IRAK4 PROTAC degrader KTX-951 . In a 4-day CellTiter-Glo viability assay, KTX-612 achieved an IC50 of 8 nM , whereas KTX-951 demonstrated an IC50 of 35 nM under identical assay conditions . This ~4.4-fold increase in potency suggests a critical advantage for researchers investigating IRAK4-driven oncogenic signaling in MYD88-mutant lymphoma models.

Oncology Lymphoma IRAK4 PROTAC

Balanced Degradation Potency (DC50) Profile Relative to Leading Clinical-Stage Degrader KT-474

KTX-612 achieves an intermediate degradation potency (DC50 = 7 nM) relative to the clinical-stage IRAK4 degrader KT-474, which has been reported with DC50 values ranging from 0.3 nM to 4.0 nM in various cell lines [1]. While less potent in vitro, this profile may be advantageous in certain experimental contexts where excessive degradation is undesirable or where the unique linker chemistry of KTX-612 confers distinct downstream signaling effects. The potency falls within the active range of other published IRAK4 PROTACs (e.g., APH02174 DC50 = 4.01 nM, KTX-951 DC50 = 13-18 nM), positioning KTX-612 as a valuable mid-potency tool compound .

IRAK4 PROTAC Targeted Protein Degradation Oncology

Substantially Lower Oral Bioavailability (1% F) Compared to KTX-951 (22% F) in Rat Models

KTX-612 exhibits markedly different oral pharmacokinetics compared to the structurally related degrader KTX-951. In rat pharmacokinetic studies, KTX-612 demonstrated an oral bioavailability (F%) of only 1% with an AUC of 0.060 μM*hr following a 10 mg/kg oral dose . In contrast, KTX-951 achieved an oral bioavailability of 22% at the same dose in the same species [1]. This 22-fold difference in oral exposure is a critical discriminator, making KTX-951 more suitable for studies requiring robust systemic exposure via oral gavage, while KTX-612 may be preferred for experiments where low systemic exposure is desired or where parenteral administration is planned.

Pharmacokinetics IRAK4 PROTAC Oral Bioavailability

Distinct Degradation Efficiency (Dmax) Profile: 95.94% for PROTAC IRAK4 degrader-10 vs. Unspecified for KTX-612

While the maximal degradation efficiency (Dmax) of KTX-612 has not been explicitly reported in public sources, a comparator compound, PROTAC IRAK4 degrader-10, achieves a Dmax of 95.94% in HEK293 cells . This highlights a key data gap for KTX-612. In the absence of a reported Dmax for KTX-612, users seeking near-complete target knockdown may need to consider alternatives with validated maximal degradation profiles. Conversely, if KTX-612's degradation profile is found to be partial (Dmax < 90%), it could offer unique utility as a 'modulator' rather than a 'complete degrader' of IRAK4 signaling.

IRAK4 PROTAC Dmax Degradation Efficiency

Mechanistic Differentiation from Small-Molecule IRAK4 Inhibitor Zimlovisertib (PF-06650833)

Unlike traditional small-molecule kinase inhibitors such as Zimlovisertib (IC50 = 0.2 nM) , KTX-612 functions as a PROTAC degrader (DC50 = 7 nM) . While Zimlovisertib potently inhibits the catalytic activity of IRAK4, it does not eliminate the protein's scaffolding function, which can sustain downstream signaling in certain cellular contexts [1]. PROTAC degraders like KTX-612 remove the entire IRAK4 protein, thereby abrogating both kinase-dependent and kinase-independent signaling pathways. This mechanistic distinction is critical for research aimed at elucidating the full spectrum of IRAK4 biology, particularly in settings where scaffolding functions are dominant.

IRAK4 PROTAC Kinase Inhibitor Mechanism of Action

Optimal Application Scenarios for N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide (KTX-612) Based on Differentiated Evidence


High-Sensitivity Antiproliferative Studies in OCI-Ly10 Lymphoma Models

Researchers investigating IRAK4-dependent oncogenic signaling in MYD88-mutant diffuse large B-cell lymphoma (DLBCL) should prioritize KTX-612. Its demonstrated IC50 of 8 nM in the OCI-Ly10 cell line is significantly lower than that of KTX-951 (IC50 = 35 nM) under identical assay conditions . This superior cellular potency reduces the required compound concentration, minimizing potential off-target effects and enhancing assay sensitivity. This scenario is particularly relevant for studies focused on the functional role of IRAK4 in lymphoma cell proliferation and survival.

Mechanistic Dissection of IRAK4 Scaffolding vs. Kinase Functions

For experiments designed to differentiate between IRAK4's kinase activity and its scaffolding role in signal transduction, KTX-612 offers a critical advantage over potent kinase inhibitors like Zimlovisertib . As a PROTAC degrader, KTX-612 eliminates the entire IRAK4 protein (DC50 = 7 nM), thereby abolishing both kinase-dependent and kinase-independent functions . This enables researchers to study the scaffolding contributions of IRAK4 in pathways such as NF-κB and MAPK signaling, which cannot be probed with inhibitors that merely block catalytic activity [1].

In Vivo Studies Requiring Controlled, Low Systemic Exposure via Oral Dosing

KTX-612's unique pharmacokinetic profile, characterized by extremely low oral bioavailability (F% = 1%; AUC = 0.060 μM*hr) in rat models , makes it suitable for in vivo experiments where minimal systemic drug exposure is desired following oral gavage. This property may be advantageous for evaluating local gut-restricted effects or for studies requiring a narrow therapeutic window to avoid systemic toxicity. In contrast, more bioavailable degraders like KTX-951 (F% = 22%) [2] would achieve much higher systemic concentrations, potentially confounding such experiments.

Head-to-Head Degrader Comparison Studies with KTX-951 and KT-474

KTX-612 serves as a valuable comparator in studies aiming to benchmark the activity of other IRAK4 PROTACs. Its intermediate degradation potency (DC50 = 7 nM) and distinct linker chemistry provide a reference point against which more potent (e.g., KT-474, DC50 = 2-4 nM) or less potent (e.g., KTX-951, DC50 = 13-18 nM) degraders can be compared. Such comparisons are essential for understanding the structure-activity relationships (SAR) governing PROTAC-mediated IRAK4 degradation and for optimizing future degrader designs.

Technical Documentation Hub

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